
15-Methylpentacosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Methylpentacosan-1-ol is a long-chain primary fatty alcohol with the molecular formula C26H54O It is a derivative of pentacosane, where a hydrogen atom on one of the terminal carbons is replaced by a hydroxy group, and a methyl group is attached at the 15th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methylpentacosan-1-ol typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of 15-Methylpentacosanoic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of the corresponding fatty acid methyl ester. This process is conducted in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting alcohol is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 15-Methylpentacosan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the alcohol to a chloride.
Major Products Formed:
Oxidation: 15-Methylpentacosanoic acid.
Reduction: 15-Methylpentacosane.
Substitution: 15-Methylpentacosyl chloride.
Wissenschaftliche Forschungsanwendungen
15-Methylpentacosan-1-ol has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of long-chain fatty alcohols.
Biology: The compound is investigated for its role in biological membranes and its potential effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its emollient and surface-active properties.
Wirkmechanismus
The mechanism of action of 15-Methylpentacosan-1-ol involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The hydroxy group may also participate in hydrogen bonding, further stabilizing its interaction with membrane components.
Vergleich Mit ähnlichen Verbindungen
Pentacosan-1-ol: A long-chain primary fatty alcohol without the methyl substitution at the 15th position.
24-Methylpentacosan-1-ol: A similar compound with a methyl group at the 24th position instead of the 15th.
Comparison: 15-Methylpentacosan-1-ol is unique due to the specific position of the methyl group, which can influence its physical and chemical properties. For example, the methyl group at the 15th position may affect the compound’s melting point, solubility, and interaction with other molecules compared to its non-methylated counterpart, pentacosan-1-ol, or the 24-methyl variant.
Eigenschaften
CAS-Nummer |
647025-03-4 |
|---|---|
Molekularformel |
C26H54O |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
(15R)-15-methylpentacosan-1-ol |
InChI |
InChI=1S/C26H54O/c1-3-4-5-6-7-14-17-20-23-26(2)24-21-18-15-12-10-8-9-11-13-16-19-22-25-27/h26-27H,3-25H2,1-2H3/t26-/m1/s1 |
InChI-Schlüssel |
UTZANSQZZYILPL-AREMUKBSSA-N |
Isomerische SMILES |
CCCCCCCCCC[C@@H](C)CCCCCCCCCCCCCCO |
Kanonische SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



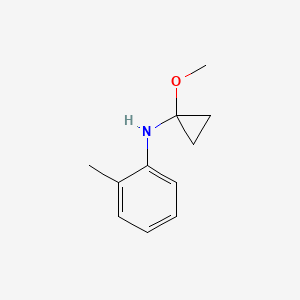

![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
![2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12601310.png)
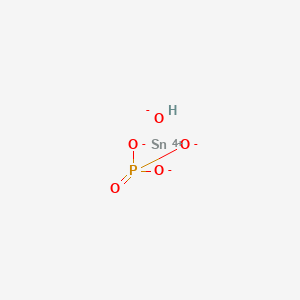
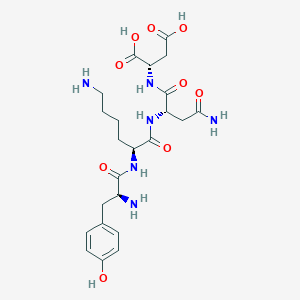

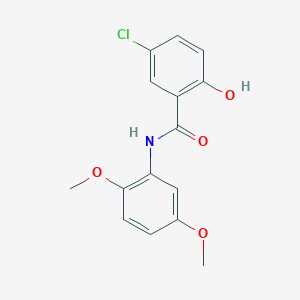
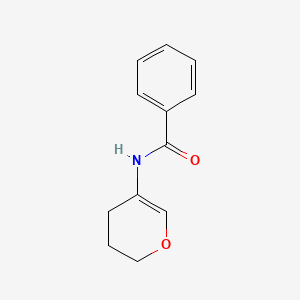
![3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12601349.png)

![3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate](/img/structure/B12601365.png)

